molecular formula C21H17N3O2 B3722606 4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol

4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol

Cat. No.: B3722606
M. Wt: 343.4 g/mol
InChI Key: WOIUJVKDQGRWQS-UHFFFAOYSA-N
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Description

4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol is a chemical compound with the molecular formula C21H17N3O2 and a molecular weight of 343.38 g/mol This compound is known for its unique structure, which includes a phthalazine ring system substituted with a methoxyphenyl group and an amino phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol typically involves the reaction of 4-methoxyphenylamine with phthalic anhydride to form an intermediate, which is then further reacted with phenol under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted phenol and phthalazine derivatives .

Scientific Research Applications

4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and cancer progression . The compound binds to the active site of VEGFR-2, blocking its activity and thereby inhibiting the growth of cancer cells. Additionally, it may induce apoptosis in cancer cells through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol stands out due to its unique combination of a phthalazine ring and a methoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-26-17-12-6-14(7-13-17)20-18-4-2-3-5-19(18)21(24-23-20)22-15-8-10-16(25)11-9-15/h2-13,25H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIUJVKDQGRWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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